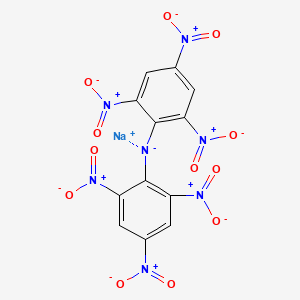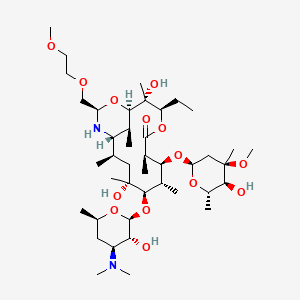![molecular formula C11H7N2NaO3S2 B1670818 Sodium (S)-2-(6-hydroxybenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylate CAS No. 103404-75-7](/img/structure/B1670818.png)
Sodium (S)-2-(6-hydroxybenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylate
説明
Sodium (S)-2-(6-hydroxybenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylate (S-HBTC) is a synthetic, water-soluble compound that has been studied for its potential applications in the field of biomedical research. It has been found to possess a number of properties that make it a promising candidate for use in laboratory experiments, including its low cost, high solubility, and relatively low toxicity. In addition, S-HBTC has been found to possess a number of biological activities, including anti-inflammatory, anti-oxidative, and anti-tumor activities. This article will provide an overview of S-HBTC and its potential applications, including its synthesis method, scientific research applications, mechanism of action, biological activity, biochemical and physiological effects, pharmacodynamics, advantages and limitations for lab experiments, and future directions.
科学的研究の応用
Bioluminescence Imaging
D-Luciferin sodium salt: is primarily used as a substrate in bioluminescence imaging techniques. When oxidized by the enzyme luciferase in the presence of ATP, it emits light . This property is exploited in various research fields, including:
- Cellular Viability : It helps in assessing the viability of cells in culture by measuring the bioluminescent signal, which correlates with the number of living cells .
- In Vivo Imaging : Researchers use it to visualize and track biological processes in live animals non-invasively, such as tumor growth or infection spread .
Gene Reporter Assays
The compound serves as a reporter molecule in gene expression studies. It’s used to measure the activity of specific genes by linking luciferase expression to the gene of interest. When D-Luciferin is administered, the luminescence intensity reflects the gene’s activity .
High-Throughput Screening
In drug discovery and development, D-Luciferin sodium salt is used in high-throughput screening assays to identify potential drug candidates. It enables rapid and sensitive detection of luciferase activity, which can be linked to various biological targets .
ATP Quantification Assays
Due to its reaction with luciferase, D-Luciferin is used in assays that quantify ATP levels. This is crucial in studies where ATP serves as a marker for cellular energy status or viability .
Contamination Assays
It is also used in contamination assays to detect the presence of bacteria or other microorganisms. The bioluminescent reaction indicates the presence of ATP, which is a sign of microbial contamination .
Study of G Protein-Coupled Receptors
D-Luciferin has been studied as a partial agonist for G protein-coupled receptor-35 (GPR35). This application is significant in pharmacological research, where understanding receptor-ligand interactions is essential .
作用機序
Target of Action
D-Luciferin sodium salt primarily targets the luciferase enzyme . Luciferase is a bioluminescent enzyme found in many bioluminescent organisms, and it’s widely used in biotechnology, especially in in vivo imaging technology .
Mode of Action
The mode of action of D-Luciferin involves a reaction with the luciferase enzyme in the presence of ATP and magnesium ions . In this reaction, D-Luciferin (the substrate) is oxidized to emit light . The light quantum number is positively correlated with the concentration of luciferase .
Biochemical Pathways
The primary biochemical pathway affected by D-Luciferin is the luciferin-luciferase luminescence pathway . In this pathway, luciferase catalyzes the oxidation of D-Luciferin in the presence of ATP and magnesium ions, resulting in the emission of light . This bioluminescent reaction is used for ATP monitoring to measure cell viability and bacterial count .
Pharmacokinetics
The pharmacokinetics of D-Luciferin sodium salt primarily involve its solubility and stability. D-Luciferin sodium salt is water-soluble , which facilitates its distribution in the body. It’s important to note that d-luciferin can form dehydroluciferin in the presence of ultraviolet light and/or moisture .
Result of Action
The result of D-Luciferin’s action is the emission of light, which can be detected using bioluminescence imaging (BLI) to monitor disease progression or drug efficacy in real time . The intensity of the emitted light is proportional to the concentration of luciferase, allowing for the indirect measurement of cell viability and bacterial count .
Action Environment
The action of D-Luciferin sodium salt is influenced by environmental factors such as pH and temperature . The excitation of D-Luciferin is pH-dependent, while its emission is pH-independent . Furthermore, the light emitted by D-Luciferin shifts from yellow-green to red in vivo at 37°C . It’s also worth noting that D-Luciferin is sensitive to light and oxygen, and in its powder form, it’s sensitive to moisture .
特性
IUPAC Name |
sodium;(4S)-2-(6-hydroxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3S2.Na/c14-5-1-2-6-8(3-5)18-10(12-6)9-13-7(4-17-9)11(15)16;/h1-3,7,14H,4H2,(H,15,16);/q;+1/p-1/t7-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LILQLBIQROYWIA-OGFXRTJISA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(S1)C2=NC3=C(S2)C=C(C=C3)O)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N=C(S1)C2=NC3=C(S2)C=C(C=C3)O)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N2NaO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium (S)-2-(6-hydroxybenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylate | |
CAS RN |
103404-75-7 | |
| Record name | 4-Thiazolecarboxylic acid, 4,5-dihydro-2-(6-hydroxy-2-benzothiazolyl)-, sodium salt (1:1), (4S) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.042 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















